molecular formula C13H10Cl2O B164927 4,4'-Dichlorobenzhydrol CAS No. 90-97-1

4,4'-Dichlorobenzhydrol

Cat. No.: B164927
CAS No.: 90-97-1
M. Wt: 253.12 g/mol
InChI Key: PHUYGURFBULKPA-UHFFFAOYSA-N
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Description

4,4’-Dichlorobenzhydrol, also known as bis(4-chlorophenyl)methanol, is a secondary alcohol derived from diphenylmethanol. It carries chloro groups at positions 4 and 4’ on the benzene rings. This compound is a metabolite of the insecticide DDT and is classified as a benzyl alcohol and monochlorobenzene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dichlorobenzhydrol can be synthesized through the reduction of 4,4’-dichlorobenzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or ether as a solvent, under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group .

Industrial Production Methods: Industrial production of 4,4’-Dichlorobenzhydrol involves similar reduction processes but on a larger scale. The use of catalytic hydrogenation over palladium or platinum catalysts can also be employed to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting material .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Dichlorobenzhydrol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in studies related to the metabolism of DDT and its environmental impact.

    Medicine: Research on its potential therapeutic effects and its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Dichlorobenzhydrol involves its interaction with biological systems as a metabolite of DDT. It can disrupt cellular processes by interfering with enzyme activities and metabolic pathways. The compound targets specific molecular sites, leading to alterations in cellular functions and potential toxic effects .

Comparison with Similar Compounds

Uniqueness: 4,4’-Dichlorobenzhydrol is unique due to its specific chloro substituents, which confer distinct reactivity and applications compared to its analogs. Its role as a DDT metabolite also highlights its significance in environmental and toxicological studies .

Properties

IUPAC Name

bis(4-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUYGURFBULKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075367
Record name p,p'-Dichlorobenzhydrol
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Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

90-97-1
Record name 4,4′-Dichlorobenzhydrol
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Record name 4,4'-Dichlorobenzhydrol
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Record name p,p'-Dichlorobenzhydrol
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Record name 4,4'-dichloro-α-phenylbenzylic alcohol
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Record name 4,4'-DICHLOROBENZHYDROL
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Synthesis routes and methods I

Procedure details

To a solution of 4,4'-dichlorobenzophenone (2.51 g) in isopropyl alcohol (15 ml) was added sodium borohydride (0.45 g). The mixture was stirred for 4 hours at 50° C. and poured into diluted hydrochloric acid (60 ml). The organic layer was extracted with ethyl acetate (20 ml) and washed with water (30 ml×2). The solution was dried over magnesium sulfate. The solvent was removed in vacuo to give colorless oil of bis(4-chlorophenyl)methanol (2.50 g).
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60 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known microbial metabolic pathways for the degradation of 4,4'-dichlorobenzhydrol?

A: Research indicates that Pseudomonas putida, a bacterium capable of utilizing diphenylmethane as an energy source, can degrade this compound through cometabolism. This process involves the removal of chlorine atoms from the molecule, a significant finding as it represents the first report of such dehalogenation of ring chlorines originating from DDT. []

Q2: Can this compound be utilized to selectively capture organochlorine pesticides?

A: Yes, this compound has proven useful in developing selective materials for capturing organochlorine pesticides. Researchers have successfully synthesized molecularly imprinted ionic liquid magnetic microspheres using this compound as a dummy template. [] These microspheres exhibit high adsorption capacity and strong recognition ability towards organochlorine pesticides in water, making them suitable for environmental remediation applications. Similarly, glyoxal-urea-formaldehyde molecularly imprinted resin synthesized using this compound as a template demonstrated selective adsorption of specific organochlorine pesticides from spinach samples. []

Q3: How does the chemical structure of this compound contribute to its stability within H-mordenite?

A: The stability of the 4,4'-difluorodiphenylmethyl cation, generated from 4,4'-difluorobenzhydrol within the confined nanospace of H-mordenite, is attributed to the specific interaction between the cation and the zeolite framework. [] This interaction prevents polymerization and disproportionation reactions, which are commonly observed in other acidic media. This highlights the potential of using zeolites for stabilizing reactive carbocations.

Q4: Can fungi contribute to the biodegradation of DDT and its breakdown products, including this compound?

A: Yes, research shows that both bacteria and fungi play a role in the biodegradation of DDT and its metabolites. Specifically, Aspergillus conicus, Aspergillus niger, and Penicillium brefeldianum have been identified as capable of converting DDT and its breakdown products, including this compound, into water-soluble products. [] This finding highlights the diverse metabolic capabilities of microorganisms in degrading persistent environmental pollutants.

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